3-(3-Methylphenyl)-3-oxopropanenitrile
Overview
Description
3-(3-Methylphenyl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
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Biological Activity
3-(3-Methylphenyl)-3-oxopropanenitrile is an organic compound with the molecular formula C10H9NO, characterized by its nitrile functional group and a ketone moiety. Its unique structural properties make it a candidate for various biological applications, particularly in pharmaceutical and organic synthesis contexts. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The compound features a 3-methylphenyl group attached to a propanenitrile backbone. This configuration contributes to its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that this compound may exhibit diverse biological activities, primarily through its interactions with specific proteins and enzymes. Notably:
- Inhibition of Heat Shock Protein 90 (Hsp90) : Recent studies have demonstrated that derivatives of this compound can selectively inhibit the fungal Hsp90 isoform, which is crucial for fungal proliferation. This selectivity is essential for minimizing toxicity to human cells while effectively targeting fungal infections .
- Potential Antifungal Activity : The compound's structural analogs have shown promising antifungal properties, particularly against Candida albicans. The mechanism involves binding to Hsp90, thereby disrupting its function and limiting fungal growth .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals variations in their biological activities:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
3-(2-Methylphenyl)-3-oxopropanenitrile | Similar ketone and nitrile groups | Different phenyl substitution |
3-(4-Methoxyphenyl)-3-oxopropanenitrile | Contains a methoxy group | Enhanced solubility characteristics |
3-(1H-Indol-3-yl)-3-oxopropanenitrile | Indole ring attached | Potentially higher biological activity |
3-(4-Fluorophenyl)-3-oxopropanenitrile | Fluorine substitution on phenyl group | Increased reactivity due to electronegativity |
This table illustrates how variations in substituent groups can influence the chemical properties and biological activities of these compounds.
Case Studies and Research Findings
- Fungal Selectivity : In a study focused on developing fungal-selective inhibitors, derivatives of this compound were synthesized and tested for their ability to inhibit Hsp90 in C. albicans. The results indicated that certain modifications enhanced selectivity and reduced toxicity compared to non-selective inhibitors like radicicol .
- Cytotoxicity Studies : Additional investigations into the cytotoxic effects of various analogs against human pancreatic cancer cells demonstrated that specific configurations provided preferential cytotoxicity. For instance, compounds with (2R,3R) absolute configurations exhibited significant activity at lower concentrations .
Pharmacological Applications
The potential pharmacological applications of this compound are vast, particularly in the treatment of fungal infections. Its selective inhibition of Hsp90 could lead to the development of new antifungal therapies that minimize adverse effects on human cells.
Properties
IUPAC Name |
3-(3-methylphenyl)-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-3-2-4-9(7-8)10(12)5-6-11/h2-4,7H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLKDYOTZMFMLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202138 | |
Record name | 3-Toluoylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53882-81-8 | |
Record name | 3-Methyl-β-oxobenzenepropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53882-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Toluoylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053882818 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Toluoylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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